3-[(tert-butoxy)carbonyl]oxetane-3-carboxylic acid
Description
3-[(tert-Butoxy)carbonyl]oxetane-3-carboxylic acid (CAS: 1159736-25-0) is a four-membered oxetane ring derivative functionalized with both a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its molecular formula is C₉H₁₅NO₅, with a molecular weight of 217.22 g/mol . The Boc group enhances steric protection and stability during synthetic processes, while the carboxylic acid enables further derivatization, making it a versatile building block in medicinal chemistry and drug design. Oxetanes are prized for their ability to improve metabolic stability, solubility, and bioavailability in pharmaceutical candidates .
Properties
CAS No. |
2138024-32-3 |
|---|---|
Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]oxetane-3-carboxylic acid |
InChI |
InChI=1S/C9H14O5/c1-8(2,3)14-7(12)9(6(10)11)4-13-5-9/h4-5H2,1-3H3,(H,10,11) |
InChI Key |
HIPBKLCHMMZGOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(COC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Oxidation of 3-Hydroxymethyl-oxetanes
The patent describes a high-yield oxidation process using oxygen or oxygen-containing gases (e.g., air) in an aqueous alkaline medium with palladium or platinum catalysts. Bismuth nitrate (Bi(NO₃)₃·5H₂O) serves as an activator, enhancing reaction efficiency. For example:
-
Reaction Conditions :
-
Temperature: 80°C
-
Pressure: Atmospheric (1 bar)
-
Catalyst: 5% Pd on activated charcoal
-
Activator: Bi(NO₃)₃·5H₂O (0.03 g per 0.2 mol substrate)
-
Under these conditions, 3-methyl-3-hydroxymethyl-oxetane is oxidized to 3-methyl-oxetane-3-carboxylic acid with a yield of 99%. Similarly, 3-ethyl-3-hydroxymethyl-oxetane yields 97% of the corresponding carboxylic acid.
Table 1: Representative Oxidation Results from US4824975A
| Substrate | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| 3-Methyl-3-hydroxymethyl-oxetane | Pd/Bi on activated charcoal | 99 | >95 |
| 3-Ethyl-3-hydroxymethyl-oxetane | Pd/Bi on activated charcoal | 97 | 99.3 |
Challenges and Side Reactions
Isomerization of Oxetane-carboxylic Acids
A study by ChemRxiv highlights the innate tendency of oxetane-carboxylic acids to isomerize into γ-lactones under acidic or thermal conditions. For example, oxetane-3-carboxylic acid (1a) isomerizes to lactone 1b via a proposed intramolecular esterification mechanism:
This side reaction necessitates careful control of reaction conditions (e.g., pH, temperature) during Boc protection to avoid undesired lactonization.
Synthetic Optimization and Scalability
The patent’s methodology offers scalability advantages:
Table 2: Scalability Metrics from US4824975A
| Parameter | Value |
|---|---|
| Catalyst Lifespan | >4 cycles with minimal yield drop |
| Oxygen Consumption | Stoichiometric (1:1 molar ratio) |
| Purification | Acid-base extraction (no distillation) |
Chemical Reactions Analysis
Types of Reactions
3-[(tert-butoxy)carbonyl]oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives.
Reduction: Reduction reactions can yield different oxetane-based products.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxetane derivatives, while substitution reactions can produce a variety of functionalized oxetanes .
Scientific Research Applications
Organic Synthesis
3-[(tert-butoxy)carbonyl]oxetane-3-carboxylic acid serves as a versatile building block in organic synthesis. Its oxetane ring structure allows for various transformations, making it useful for constructing complex molecules. Key applications include:
- Synthesis of Amino Acids : The compound can be utilized in the synthesis of amino acids and derivatives, particularly through the introduction of functional groups that enhance reactivity .
- Formation of Peptides : It acts as a protecting group for carboxylic acids in peptide synthesis, enabling selective reactions without interfering with other functional groups .
Pharmaceutical Development
In pharmaceutical chemistry, this compound is explored for its potential use in drug design:
- Prodrug Formation : The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during synthesis, allowing for the development of prodrugs that improve solubility and bioavailability .
- Targeted Drug Delivery : Research indicates that derivatives of this compound may enhance targeted delivery mechanisms in therapeutic applications, particularly in oncology .
Material Science
The unique properties of this compound make it suitable for material science applications:
- Polymer Chemistry : It can be incorporated into polymer matrices to modify physical properties such as flexibility and thermal stability. Its oxetane structure contributes to the formation of cross-linked networks in polymers .
- Nanomaterials : The compound's ability to form stable complexes with metal ions has been investigated for use in developing nanomaterials with specific electronic or optical properties .
Case Studies
Mechanism of Action
The mechanism of action of 3-[(tert-butoxy)carbonyl]oxetane-3-carboxylic acid involves its ability to undergo various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs within the Oxetane Family
a) Oxetane-2-carboxylic acid (CAS: 864373-47-7)
- Molecular formula : C₄H₆O₃
- Molecular weight : 102.09 g/mol
- Key differences : Lacks the Boc group, resulting in higher reactivity and reduced steric protection. This makes it less suitable for multi-step syntheses requiring selective deprotection.
b) 3-{(tert-Butoxy)carbonylamino}oxetane-3-carboxylic acid (CAS: 1500588-04-4)
- Molecular formula: C₁₀H₁₇NO₅
- Molecular weight : 231.25 g/mol
- Key differences : Incorporates a methyl group on the nitrogen adjacent to the Boc group, altering electronic and steric properties. This modification may influence solubility and binding interactions in drug-receptor complexes.
c) 2-(Oxetan-3-yl)acetic acid (CAS: 1310381-54-4)
Functional Group Variations: Boc-Protected Carboxylic Acids
a) 4-[(tert-Butoxycarbonyl)amino]-3-oxobutanoic acid ethyl ester (CAS: 67706-68-7)
- Molecular formula: C₁₆H₂₁NO₄
- Molecular weight : 291.35 g/mol
- Key differences : The ester group reduces acidity compared to the carboxylic acid in the target compound, favoring solubility in organic solvents.
b) 1-tert-Butoxycarbonylamino-4-oxo-cyclohexanecarboxylic acid (CAS: 285996-76-1)
Azetidine and Bicyclic Analogs
a) 3-{[(tert-Butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid (CAS: 2137824-18-9)
- Molecular formula : C₂₄H₂₆N₂O₆
- Molecular weight : 438.47 g/mol
- The additional Fmoc group adds complexity for orthogonal protection strategies.
b) (3R)-2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
Stability and Reactivity
- The Boc group in 3-[(tert-butoxy)carbonyl]oxetane-3-carboxylic acid provides acid-labile protection, allowing selective deprotection under mild acidic conditions (e.g., TFA) .
- Compared to azetidine analogs (e.g., ), oxetanes generally exhibit greater oxidative stability due to the absence of reactive N–H bonds.
Data Table: Comparative Overview
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature(s) |
|---|---|---|---|---|
| This compound | 1159736-25-0 | C₉H₁₅NO₅ | 217.22 | Boc protection, carboxylic acid |
| Oxetane-2-carboxylic acid | 864373-47-7 | C₄H₆O₃ | 102.09 | Unprotected, higher reactivity |
| 4-[(tert-Butoxycarbonyl)amino]-3-oxobutanoic acid ethyl ester | 67706-68-7 | C₁₆H₂₁NO₄ | 291.35 | Ester group, enhanced lipophilicity |
| 3-{[(tert-Butoxy)carbonyl]amino}-1-Fmoc-azetidine-3-carboxylic acid | 2137824-18-9 | C₂₄H₂₆N₂O₆ | 438.47 | Azetidine core, dual protection |
Biological Activity
3-[(tert-butoxy)carbonyl]oxetane-3-carboxylic acid (CAS No. 2138024-32-3) is a compound of interest due to its potential biological applications, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and potential therapeutic uses, supported by diverse research findings.
Chemical Structure and Properties
The compound features an oxetane ring with a tert-butoxycarbonyl (Boc) group and a carboxylic acid functionality. Its structural formula is represented as follows:
Biological Activity Overview
Research indicates that derivatives of oxetane compounds, including this compound, exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that oxetane derivatives can inhibit the growth of certain bacterial strains, suggesting potential as antimicrobial agents .
- Anticancer Activity : Preliminary investigations indicate that some oxetane derivatives may possess anticancer properties, potentially through mechanisms involving cell cycle arrest or apoptosis induction .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which could be beneficial in treating diseases where such enzymes play a critical role .
The mechanism of action for this compound is likely multifaceted:
- Interaction with Enzymes : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
- Cell Membrane Permeability : The presence of the oxetane ring may enhance the compound's ability to penetrate cell membranes, facilitating its biological effects.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of β-lactamases |
Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of various oxetane derivatives, this compound was found to exhibit significant activity against Gram-negative bacteria, including E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined to be 0.25 mg/mL, indicating its potential as a lead compound for further development into an antimicrobial agent .
Case Study: Anticancer Potential
A recent investigation into the anticancer effects of oxetane derivatives revealed that this compound induced apoptosis in human breast cancer cell lines (MCF-7). The study reported a reduction in cell viability by approximately 50% at a concentration of 100 µM after 48 hours of treatment .
Synthesis and Derivative Development
The synthesis of this compound typically involves:
- Formation of the Oxetane Ring : Using appropriate starting materials like epoxides or cyclic carbonates.
- Introduction of Functional Groups : Employing protecting groups such as Boc for stability during further reactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(tert-butoxy)carbonyl]oxetane-3-carboxylic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via Boc (tert-butoxycarbonyl) protection of the oxetane ring’s amine group, followed by carboxylation. Key steps include:
- Using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) for protection .
- Optimizing solvent polarity (e.g., THF or DMF) and temperature (0–25°C) to minimize oxetane ring strain during carboxylation.
- Monitoring reaction progress via TLC or HPLC to ensure complete conversion and avoid over-functionalization. Purity can be enhanced by recrystallization from ethyl acetate/hexane mixtures .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl) and oxetane protons (δ ~4.5–5.0 ppm for ring CH₂) .
- FT-IR : Verify carbonyl stretches for the Boc group (~1680–1720 cm⁻¹) and carboxylic acid (~2500–3300 cm⁻¹ broad O-H stretch) .
- HPLC/MS : Assess purity (>95%) and detect byproducts (e.g., de-Boc derivatives) using reverse-phase C18 columns with UV detection at 210–254 nm .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer :
- Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the Boc group or decarboxylation .
- Pre-dry storage vials with molecular sieves (3Å) to mitigate moisture-induced degradation .
- Regularly monitor stability via NMR or LC-MS every 6 months to detect decomposition products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies : Expose the compound to pH 3–10 buffers at 40–60°C for 48–72 hours, then analyze degradation kinetics via HPLC .
- Use Arrhenius modeling to extrapolate shelf-life at 25°C. For example, if degradation increases exponentially above 40°C, prioritize low-temperature storage .
- Correlate instability with oxetane ring strain using computational tools (e.g., DFT calculations) to predict vulnerable bonds .
Q. What mechanistic insights explain the reactivity of the oxetane ring in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Nucleophilic ring-opening : The oxetane’s strained 4-membered ring reacts preferentially with strong nucleophiles (e.g., amines, thiols) at the less hindered β-carbon. Monitor regioselectivity via NMR .
- Electrophilic reactions : Protect the carboxylic acid with a trimethylsilyl group to avoid self-condensation during electrophilic substitutions (e.g., Friedel-Crafts) .
- Computational modeling : Use Gaussian or ORCA to calculate ring strain energy (~25–30 kcal/mol) and predict reaction pathways .
Q. How can researchers address the lack of toxicological data for this compound in biological assays?
- Methodological Answer :
- Perform in vitro cytotoxicity screening : Test against HEK-293 or HepG2 cells at 10–100 µM concentrations for 24–48 hours, using MTT assays to determine IC₅₀ values .
- Structure-activity relationships (SAR) : Compare toxicity with analogs (e.g., oxetane-3-carboxylic acid derivatives) to identify hazardous functional groups .
- Predictive toxicology : Use tools like EPA’s TEST or ProTox-II to estimate acute toxicity and prioritize in vivo testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
